

4-(Piperidin-1-ylmethyl)aniline: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)aniline

Cat. No.: B181955

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a key building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. Its structure, featuring a flexible piperidinylmethyl moiety attached to an aniline ring, provides a unique combination of physicochemical properties that are advantageous for drug design. The piperidine ring can enhance aqueous solubility and bioavailability, while the aniline group serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the **4-(piperidin-1-ylmethyl)aniline** scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Synthesis and Chemical Properties

The primary and most efficient method for the synthesis of **4-(Piperidin-1-ylmethyl)aniline** is through the reductive amination of 4-aminobenzaldehyde with piperidine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₈ N ₂
Molecular Weight	190.28 g/mol [1]
IUPAC Name	4-(piperidin-1-ylmethyl)aniline [1]
CAS Number	29608-05-7 [1]
Appearance	Solid
SMILES	<chem>C1CCN(CC1)CC2=CC=C(C=C2)N</chem> [1]

Applications in Medicinal Chemistry

The **4-(piperidin-1-ylmethyl)aniline** scaffold is a prominent feature in a multitude of kinase inhibitors and other targeted therapies. The aniline nitrogen provides a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of kinase active sites. The piperidine group can be modified to fine-tune solubility, cell permeability, and to explore additional binding interactions within the target protein.

Kinase Inhibition

Derivatives of **4-(piperidin-1-ylmethyl)aniline** have shown significant inhibitory activity against various kinases implicated in cancer and other diseases. The following table summarizes the in vitro cytotoxic activity of several representative compounds incorporating this scaffold against various cancer cell lines.

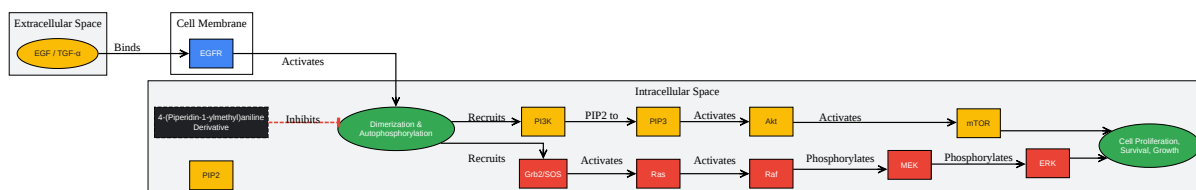
Table 1: Cytotoxic Activity of **4-(Piperidin-1-ylmethyl)aniline** Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
Derivative A	A549 (Lung Carcinoma)	5.988 ± 0.12	[2]
Derivative B	MCF-7 (Breast Cancer)	39.0	[2]
Derivative C	MDA-MB-231 (Breast Cancer)	35.1	[2]
Derivative D	HCT-116 (Colorectal Cancer)	0.329 (as μg/ml)	[3]
Derivative E	SH-SY5Y (Neuroblastoma)	Not specified, but active	[3]

Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF- α), initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors incorporating the **4-(piperidin-1-ylmethyl)aniline** scaffold target EGFR.

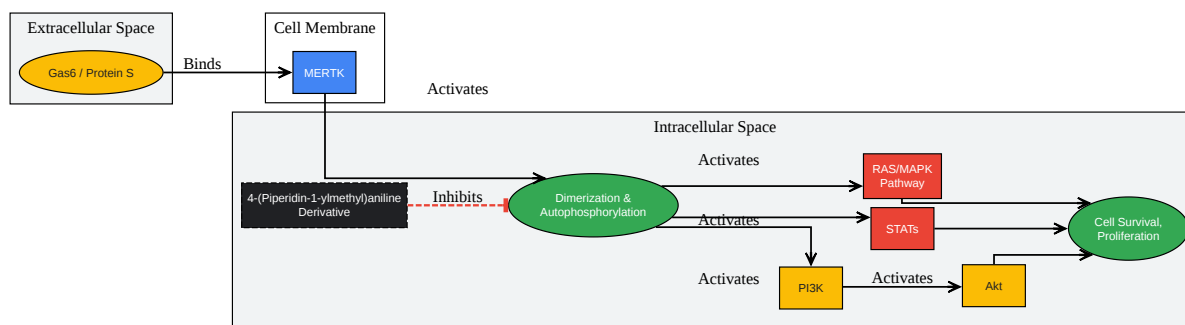


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Caption: EGFR Signaling Pathway and Inhibition.

MERTK Signaling Pathway

Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in processes such as efferocytosis (clearance of apoptotic cells), immune regulation, and cell survival. Overexpression of MERTK is associated with a poor prognosis in several cancers.



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Caption: MERTK Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of 4-(Piperidin-1-ylmethyl)aniline via Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

- 4-Aminobenzaldehyde
- Piperidine
- Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH_4)
- Dichloromethane (DCM) or Methanol (MeOH)

- Acetic acid (catalytic amount, if necessary)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., DCM or MeOH) in a round-bottom flask, add piperidine (1.1-1.2 eq).
- If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
- Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq), portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with the organic solvent (e.g., DCM) (2 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by column chromatography on silica gel if necessary.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
- After 24 hours, remove the medium and add 100 μ L of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

4-(Piperidin-1-ylmethyl)aniline has proven to be a valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of potent and selective therapeutic agents, particularly in the area of kinase inhibition. The strategic incorporation of this scaffold allows for the modulation of key drug-like properties, leading to improved efficacy and pharmacokinetic profiles. As our understanding of the molecular drivers of disease continues to expand, the **4-(piperidin-1-ylmethyl)aniline** core is poised to remain a significant contributor to the discovery and development of novel medicines.

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